molecular formula C16H17F6NO2 B2698386 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 477848-36-5

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2698386
M. Wt: 369.307
InChI Key: KUVQKZPYTAGHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with the CAS number 477848-36-5 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Glycosylation Reactions

This compound and its derivatives have been utilized in the synthesis and glycosylation of various sugar molecules. The potent combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for instance, has been shown to activate both armed and disarmed thioglycosides, facilitating the formation of diverse glycosidic linkages in good yield and selectivity (Crich & Smith, 2001). Similarly, the synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl thioglycosides demonstrated the effect of fluorine substituents on glycosylation stereoselectivity, highlighting the nuanced impact of electron-withdrawing substituents on reaction outcomes (Crich & Vinogradova, 2007).

Polymerization and Material Science

In the field of material science, the reactivity of trifluoromethyl groups has been exploited in the polymerization of ethylenic monomers. For example, ionic trifluoromethanesulfonates have been studied for their solvation properties and potential in creating novel polymer structures (Souverain et al., 1980). The development of novel copolymers through the use of trisubstituted ethylene monomers showcases the versatility of fluoro-substituted compounds in enhancing the properties of polymeric materials (Kharas et al., 2014).

Organic Synthesis and Catalysis

The role of fluoro-substituted compounds in organic synthesis and catalysis is well-documented. For instance, ethoxy-3-trifluoromethyl butadiene derivatives have been used as Diels-Alder components to access functionalized (trifluoromethyl)benzenes and pyridines, demonstrating the utility of such compounds in constructing complex molecular architectures (Volle & Schlosser, 2002). Moreover, the use of trifluoromethanesulfonic acid in catalyzing the ethylation of benzene highlights the effectiveness of fluoro-substituted catalysts in facilitating chemical transformations (Booth, Al-Kinany, & Laali, 1987).

properties

IUPAC Name

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F6NO2/c17-15(18,19)12-6-4-5-11(9-12)14(24)25-13(16(20,21)22)10-23-7-2-1-3-8-23/h4-6,9,13H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVQKZPYTAGHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate

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